molecular formula C16H15NO2 B404764 1-(Phenoxyacetyl)indoline CAS No. 328027-19-6

1-(Phenoxyacetyl)indoline

Cat. No.: B404764
CAS No.: 328027-19-6
M. Wt: 253.29g/mol
InChI Key: HZNJZXDUXCEMRI-UHFFFAOYSA-N
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Description

1-(Phenoxyacetyl)indoline is a chemical compound that belongs to the class of indoline derivatives. Indoline is a significant heterocyclic system found in various natural products and synthetic drugs. The phenoxyacetyl group attached to the indoline ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Phenoxyacetyl)indoline typically involves the reaction of indoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

1-(Phenoxyacetyl)indoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenoxyacetyl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenoxyacetyl)indoline involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group can enhance the compound’s ability to bind to biological receptors, leading to various physiological effects. The indoline ring system is known to interact with enzymes and proteins, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

1-(Phenoxyacetyl)indoline can be compared with other indoline derivatives such as:

The uniqueness of this compound lies in the presence of the phenoxyacetyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(12-19-14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJZXDUXCEMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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